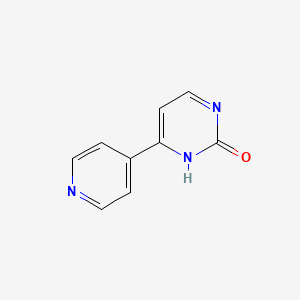

4-(Pyridin-4-yl)pyrimidin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

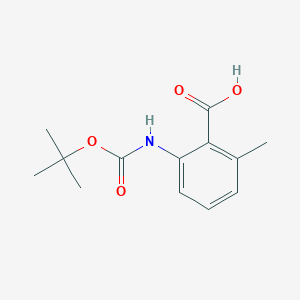

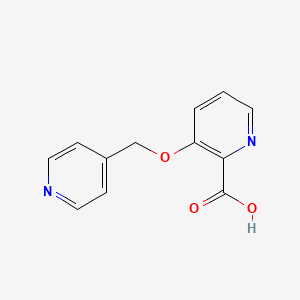

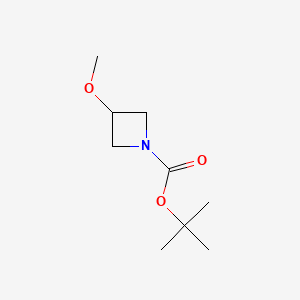

“4-(Pyridin-4-yl)pyrimidin-2-ol” is a chemical compound with the CAS Number: 208936-44-1. Its molecular formula is C9H7N3O and it has a molecular weight of 173.17 .

Synthesis Analysis

The synthesis of pyrimidin-2-ol derivatives involves cyclizing 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea/thiourea in the presence of NaOH as base . The 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one is prepared by condensing 2-acetylpyridine with substituted benzaldehyde in the presence of 20% NaOH as base .Molecular Structure Analysis

The molecular structure of “4-(Pyridin-4-yl)pyrimidin-2-ol” is characterized by the presence of a pyrimidine ring attached to a pyridine ring . The InChI code for this compound is 1S/C9H7N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H, (H,11,12,13) .Chemical Reactions Analysis

The reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been reported . Pyridin-4-ol yields product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom. Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis

The compound “4-(Pyridin-4-yl)pyrimidin-2-ol” has a molecular weight of 173.17 and is stored at room temperature .Scientific Research Applications

Antiviral Therapeutics

Compounds containing five-membered heteroaryl amines, which are structurally related to “4-(Pyridin-4-yl)pyrimidin-2-ol”, have shown promising antiviral activity. They have been compared to the commercial antiviral drug Ribavirin, suggesting potential as lead molecules for antiviral therapeutics .

Anti-Cancer Agents

Derivatives of pyrimidin-2-ol have been evaluated as potent modulators of Nur77, a protein implicated in cancer development. The design and synthesis of these compounds aim to target Nur77 for anti-cancer treatments .

Protein Kinase Inhibition

Heteroaromatic compounds with a pyrimidin-2-ol moiety have been identified as inhibitors of protein kinases, which play a crucial role in cell signaling and are targets for cancer therapy. The ongoing studies focus on designing new compounds with potential inhibitory potencies against specific kinases .

Molecular Docking Studies

A series of compounds featuring the pyrimidin-2-ol structure have been designed and synthesized for biological and molecular docking studies. These studies help in understanding the interaction between the compound and target proteins, aiding in drug design .

Antiproliferative Activity

Some derivatives have shown significant antiproliferative activity, indicating their potential use in inhibiting the growth of cancer cells. The most potent compounds in this category can induce apoptosis and affect cellular structures like microtubules .

Mechanism of Action

Target of Action

It’s known that pyrimidine derivatives, which include this compound, have been associated with diverse biological activities . They have shown potential as inhibitors of certain protein kinases , which play crucial roles in cellular processes such as cell division and signal transduction.

Mode of Action

It’s known that many pyrimidine derivatives exert their effects by interacting with their targets and causing changes in their function . For instance, they can inhibit the activity of certain enzymes, leading to alterations in biochemical pathways .

Biochemical Pathways

It’s known that pyrimidine derivatives can impact various pathways, depending on their specific targets . For instance, if they inhibit protein kinases, they could affect pathways related to cell division and signal transduction .

Result of Action

Some pyrimidine derivatives have exhibited anti-inflammatory, analgesic, cytotoxic, and antitubercular activities . These effects would result from the compound’s interactions with its targets and the subsequent changes in cellular functions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-pyridin-4-yl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBJIACQDLVAJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629493 |

Source

|

| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208936-44-1 |

Source

|

| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)